molecular formula C18H35NO5 B1681732 Senecionine CAS No. 130-01-8

Senecionine

Cat. No. B1681732
CAS RN: 130-01-8
M. Wt: 335.4 g/mol
InChI Key: HKODIGSRFALUTA-JTLQZVBZSA-N
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Description

Senecionine is a toxic pyrrolizidine alkaloid isolated from various botanical sources. It takes its name from the Senecio genus and is produced by many different plants in that genus, including Jacobaea vulgaris . It is a lactone, a pyrrolizidine alkaloid, and a tertiary alcohol . It is functionally related to a senecionan .


Synthesis Analysis

Senecionine is a natural product found in Jacobaea carniolica, Senecio rodriguezii, and other organisms with data available . A simple and inexpensive electrochemical assay based on a single-use sensor was introduced for quantitative determination of senecionine (SEN) in the most frequently contaminated food sources .


Molecular Structure Analysis

Senecionine is an organic compound with the chemical formula C18H25NO5 . It is classified as a pyrrolizidine alkaloid . The IUPAC name is (1R,4Z,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione .


Chemical Reactions Analysis

Senecionine was immobilized on a pencil graphite electrode surface by the passive adsorption technique. Differential pulse voltammetry (DPV) was used to evaluate the oxidation signal of SEN, which was observed to be around +0.95 V .


Physical And Chemical Properties Analysis

Senecionine has a molecular weight of 335.4 g/mol . It is a lactone, a pyrrolizidine alkaloid, and a tertiary alcohol .

Scientific Research Applications

Evolution and Biosynthesis of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids (PAs) like Senecionine serve as a defense mechanism against herbivores across the Senecioneae tribe. Research into the evolution of PA biosynthesis within Senecio species revealed the enzyme homospermidine synthase as pivotal for synthesizing the first specific intermediate. Gene duplication of deoxyhypusine synthase was identified as a crucial step in the recruitment of homospermidine synthase-encoding genes, which occurred independently in different angiosperm lineages. This diversity in PA profiles suggests a highly conserved pathway with considerable plasticity in the diversification of secondary PAs (Langel, Ober, & Pelser, 2011).

Phytochemistry and Pharmacology of Senecio Species

Senecio scandens Buch.-Ham., known for its long history in traditional Chinese medicine, has been extensively studied for its phytochemical composition, revealing a rich presence of flavonoids, alkaloids, phenolic acids, and terpenes. Among these compounds, PAs like Senecionine are highlighted for their significant pharmacological activities, including antimicrobial, anti-inflammatory, and hepatoprotective effects. However, the toxicity associated with PAs calls for a careful reevaluation of their medicinal use, emphasizing the development of new technologies for more accurate and sensitive qualitative and quantitative methods (Wang, Huang, & Chen, 2013).

Impact of Nutrients on Pyrrolizidine Alkaloids in Senecio Plants

A review focusing on the effects of nutrients on PAs in Senecio plants, and their subsequent interactions with herbivores and pathogens, revealed that NPK fertilization typically reduces PA concentrations, with variations across different plant organs. This reduction in PAs was hypothesized to benefit herbivores, although empirical evidence did not consistently support this assumption. Instead, other plant changes following fertilization might overshadow the impact of reduced PAs. Interestingly, pathogens appeared to benefit from lower PA concentrations after fertilization, suggesting a complex interaction between plant nutrients, PAs, and ecosystem dynamics (Hol, 2010).

Safety And Hazards

Senecionine is toxic and consumption can lead to liver damage, cancer, and pyrrolizidine alkaloidosis . In large quantities, ingestion can lead to critical illness, including convulsions and death . In smaller, non-lethal quantities, ingestion can lead to intoxication .

Future Directions

The detection limit of senecionine is calculated by the developed assay and found to be 5.45 µg/mL, which is an acceptable concentration value of SEN occurring at toxic levels for consumers . As an application of the developed sensor in food products, the electrochemical detection of SEN was successfully performed in flour and herbal tea products .

properties

IUPAC Name

(1R,4Z,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4-/t11-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKODIGSRFALUTA-JTLQZVBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C
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Isomeric SMILES

C/C=C\1/C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H25NO5
Source PubChem
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DSSTOX Substance ID

DTXSID40871615
Record name Senecionine
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Molecular Weight

335.4 g/mol
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Physical Description

Solid; [Merck Index] White powder; [MSDSonline]
Record name Senecionine
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Solubility

Practically insol in water; freely sol in chloroform; slightly sol in alc, ether, In water, 8.5X10+4 mg/L @ 25 °C /Estimated/
Record name SENECIONINE
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Vapor Pressure

1.8X10-12 mm Hg @ 25 °C /Estimated/
Record name SENECIONINE
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Mechanism of Action

On the isolated guinea pig ileum preparation, platyphylline, supinine, heleurine, and cynaustraline were more potent in antagonizing responses to acetylcholine (ii). Their anticholinergic activity appeared to involve a competitive mechanism. The pyrrolizidine alkaloids had no appreciable activity as antagonists of (ii) in the isolated toad rectus abdominis preparation., The activation of the alkaloids by mixed-function oxidases leads to pyrrolic dehydro-alkaloids which are reactive alkylating agents. The liver necrosis results from binding of the metabolites with the liver cell. Some metabolites are released into the circulation and are believed to pass beyond the liver to the lung causing vascular lesions. The pyrrolic metabolites are cytotoxic and act on the hepatocytes and on the endothelium of blood vessels of the liver and lung. /pyrrolizidine alkaloids/, Senecionine admin showed spasmolytic activity, primarily on intestinal smooth muscles.
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Product Name

Senecionine

Color/Form

Plates

CAS RN

130-01-8
Record name (-)-Senecionine
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Record name SENECIONINE
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Melting Point

236 °C
Record name SENECIONINE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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